molecular formula C24H22N2O2 B2689160 4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone CAS No. 478033-74-8

4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone

Cat. No.: B2689160
CAS No.: 478033-74-8
M. Wt: 370.452
InChI Key: FBVUJAKDGZHOGU-RMKNXTFCSA-N
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Description

4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone is a strategically designed small molecule recognized for its potent activity against Human Immunodeficiency Virus Type 1 (HIV-1) . Its primary research value lies in its dual mechanism of action as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and, more notably, as an Allosteric Integrase Inhibitor (ALLINI). As an ALLINI, this compound does not block the catalytic active site of HIV-1 integrase but instead binds to the integrase dimer interface, promoting aberrant multimerization and inhibiting the integration of viral DNA into the host genome . This action effectively disrupts the viral replication cycle at a critical step. Furthermore, research indicates that such ALLINIs can induce the selective degradation of the Rev protein , which is essential for the nuclear export of viral RNA, thereby providing a second, distinct point of intervention. This makes this compound a highly valuable tool compound for virologists and pharmaceutical researchers investigating novel antiretroviral mechanisms, overcoming drug resistance , and developing next-generation HIV-1 therapeutics.

Properties

IUPAC Name

4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(E)-3-phenylprop-2-enyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c27-23-14-16-26(15-13-19-17-25-22-12-5-4-10-20(19)22)24(28)21(23)11-6-9-18-7-2-1-3-8-18/h1-10,12,14,16-17,25,27H,11,13,15H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVUJAKDGZHOGU-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC2=C(C=CN(C2=O)CCC3=CNC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC2=C(C=CN(C2=O)CCC3=CNC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-Hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C20H20N2O2C_{20}H_{20}N_2O_2 with a molecular weight of approximately 320.39 g/mol. The structure includes an indole moiety, a pyridinone core, and a phenylpropenyl side chain, which are known to contribute to its biological efficacy.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. For instance, a study reported an IC50 value in the low micromolar range for breast cancer cells, suggesting potent antiproliferative effects.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.0Induction of apoptosis via caspase activation
PC-3 (Prostate Cancer)4.5Cell cycle arrest in G1 phase

Antiviral Activity

The compound has also shown promise as an antiviral agent. Specifically, it has been evaluated for its activity against HIV-1. Mechanistic studies suggest that it acts as a dual inhibitor targeting both reverse transcriptase and integrase enzymes, which are crucial for viral replication.

Neuroprotective Effects

Preliminary research indicates potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's. It appears to modulate neuroinflammation and oxidative stress pathways, which are pivotal in the pathogenesis of such disorders.

Study 1: Anticancer Properties

A study conducted by Zhang et al. (2023) evaluated the effects of the compound on MCF-7 cells. Results indicated that treatment led to a significant reduction in cell viability and induced apoptosis through the activation of caspases 3 and 9.

Study 2: Antiviral Mechanism

In a study published by Meleddu et al. (2021), the compound was tested against HIV-1 in vitro. The results demonstrated a dose-dependent inhibition of viral replication, with notable effects on both reverse transcriptase and integrase activities.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
  • Enzyme Inhibition : It inhibits key viral enzymes, disrupting the life cycle of HIV.
  • Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents at positions 1 and 3 of the pyridinone core, altering physicochemical and pharmacological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyridinone Derivatives

Compound Name Substituents (Position 1) Substituents (Position 3) Molecular Formula Molecular Weight Key Properties/Findings
Target Compound : 4-Hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone 2-(1H-Indol-3-yl)ethyl (E)-3-Phenyl-2-propenyl (cinnamyl) C24H21N2O2* 369.44* Enhanced π-π interactions due to propenyl group; hydroxy group enables H-bonding .
3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone (PHY0179369) 2-(1H-Indol-3-yl)ethyl 2-Chloro-6-fluorobenzyl C22H18ClFN2O2 396.85 Halogen substituents increase electronegativity, enhancing target affinity .
3-Benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2(1H)-pyridinone 2-(5-Methoxy-1H-indol-3-yl)ethyl Benzyl C23H22N2O3 374.43 Methoxy group improves metabolic stability; benzyl group increases lipophilicity .
4-Hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone 3-(Trifluoromethyl)benzyl (E)-3-Phenyl-2-propenyl C23H19F3N2O2 412.41 Trifluoromethyl group enhances blood-brain barrier penetration .

Key Observations:

Substituent Effects on Bioactivity :

  • Cinnamyl Group (Target Compound) : The (E)-propenyl group’s conjugated system enhances binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors .
  • Halogenated Benzyl (PHY0179369) : Chloro and fluoro substituents improve target affinity via halogen bonding, a feature leveraged in antiviral and anticancer agents .
  • Methoxyindole (C23H22N2O3) : The 5-methoxy group on the indole ring reduces oxidative metabolism, prolonging half-life .

Physicochemical Properties :

  • Lipophilicity : Benzyl and trifluoromethyl groups increase logP values, favoring membrane permeability.
  • Solubility : Hydroxy groups at position 4 improve aqueous solubility, critical for oral bioavailability .

Halogenated analogs (e.g., PHY0179369) may exhibit improved potency against bacterial or fungal targets due to electronegative interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound's synthesis likely involves multi-step reactions, such as condensation of indole derivatives with pyridinone precursors. For example, analogous syntheses of indole-containing pyridinones use catalysts like palladium or copper under inert atmospheres and solvents like DMF or toluene . Optimization requires controlled temperature (e.g., 60–80°C) and stoichiometric ratios. Yield improvements may involve protecting-group strategies for the hydroxyl and indole moieties to prevent side reactions.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm substitution patterns (e.g., E-configuration of the propenyl group) and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation, as seen in structurally related imidazole-pyridine hybrids .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–8). Stability studies should employ HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to monitor degradation under varying temperatures and light conditions, similar to protocols for HDAC inhibitors .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Perform molecular docking against target proteins (e.g., HDACs or kinase domains) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements). For example, HDAC inhibitors with indole-propenyl motifs showed IC50s < 400 nM in enzyme assays .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with efficacy. Adjust dosing regimens or introduce prodrug modifications, as demonstrated in antitumor xenograft studies .

Q. How can researchers design experiments to probe the mechanism of action of this compound in cancer cells?

  • Methodological Answer : Combine transcriptomic profiling (RNA-seq) and phosphoproteomics to identify dysregulated pathways. For HDAC-targeting analogs, histone acetylation levels (via Western blot) and cell-cycle arrest (flow cytometry) are critical endpoints .

Q. What analytical techniques are suitable for detecting impurities in scaled-up synthesis?

  • Methodological Answer : Employ HPLC-UV/ELSD with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol gradient (65:35) to separate polar byproducts, as validated in pharmacopeial methods for related heterocycles .

Q. How can structure-activity relationship (SAR) studies improve the compound's potency?

  • Methodological Answer : Systematically modify substituents (e.g., propenyl phenyl groups, indole alkyl chains) and test in enzyme/cell assays. For example, replacing the propenyl group with bulkier substituents enhanced HDAC inhibition in analogs .

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